3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
This compound is a volatile aromatic compound often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H15NO3 . The average mass of the molecule is 166.174 Da .Scientific Research Applications
Metabolic Pathways and Metabolites
Research has identified the metabolic conversion of dihydroxyphenyl compounds into methoxyphenyl groupings, with metabolites such as 4-hydroxy-3-methoxymandelic acid being detected in human urine following administration of catechols. This highlights the compound's role in metabolic pathways related to catecholamines (Smith & Bennett, 1958).
Synthetic Chemistry Applications
A practical synthesis approach for 3-indolyl α,β-unsaturated carbonyl compounds has been developed, showcasing the versatility of methoxyacrylates and similar compounds in creating a range of chemically significant structures (Wang & Ikemoto, 2005).
Antitumor Activity
Certain indole derivatives, including those modified with methoxy groups, have shown significant antitumor activity. These findings suggest potential therapeutic applications for such compounds in cancer treatment (Nguyen et al., 1990).
Corrosion Inhibition
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated remarkable efficiency as a corrosion inhibitor for mild steel in hydrochloric acid, indicating industrial applications in protecting metals against corrosion (Bentiss et al., 2009).
Neuropharmacological Potential
Research into 5-HT6 receptor antagonists identified a series of indole derivatives with high selectivity and potency, suggesting their use in treating cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).
Anti-proliferative and Selective Tumor Activity
Compounds like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene showed pronounced anti-proliferative activity with significant tumor cell selectivity, underscoring the potential for developing targeted cancer therapies (Thomas et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-7,9,13,19H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCLAXHIFTYHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)CC2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648935 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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